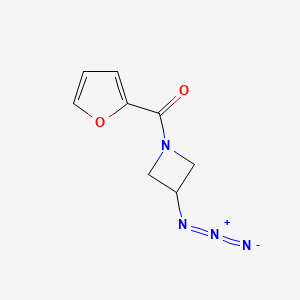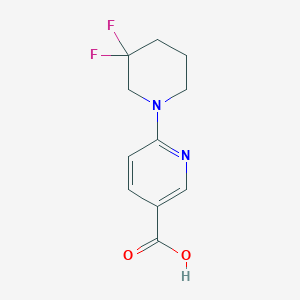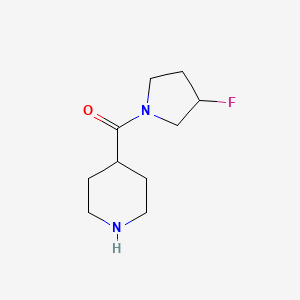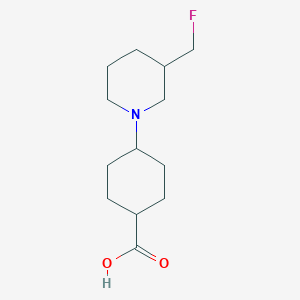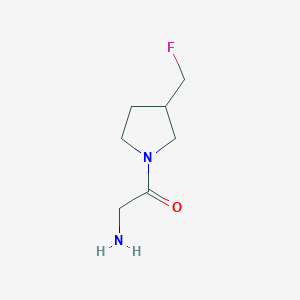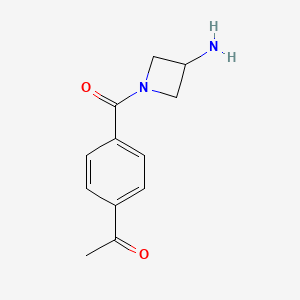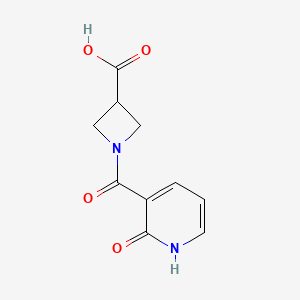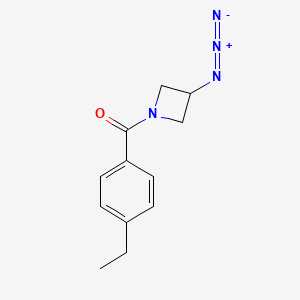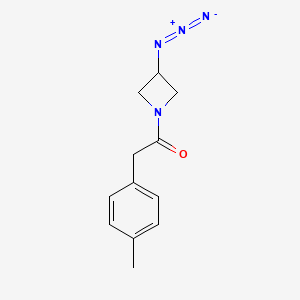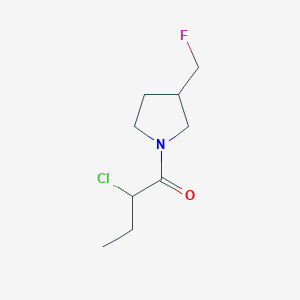
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)butan-1-one (referred to as 2C-F) is a novel fluorinated analog of the popular recreational drug phenethylamine. It has become increasingly popular in the research community due to its unique pharmacological properties and its potential for use in various scientific experiments.
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core structure in 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)butan-1-one, is widely utilized in medicinal chemistry due to its versatility and biological relevance . This compound can serve as a building block for creating novel biologically active compounds with potential therapeutic applications. Its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules makes it a valuable scaffold for drug design.
Pharmacokinetics: ADME/Tox Studies
The introduction of heteroatomic fragments like fluoromethyl groups can significantly alter the physicochemical properties of a compound, affecting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile . Researchers can use 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)butan-1-one to study these effects and optimize drug candidates for better pharmacokinetic properties.
Chemical Biology: Target Selectivity
Stereochemistry plays a crucial role in the biological activity of compounds. The different stereoisomers of 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)butan-1-one can lead to varied biological profiles due to their distinct binding modes to enantioselective proteins . This property can be exploited to develop compounds with high target selectivity and fewer off-target effects.
Synthetic Chemistry: Reaction Intermediate
This compound can act as an intermediate in synthetic chemistry for constructing more complex molecules. Its reactive sites, such as the chloro and ketone groups, allow for further functionalization . Chemists can employ it in various synthetic strategies, including ring construction and the functionalization of preformed pyrrolidine rings.
Reference Standards: Pharmaceutical Testing
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)butan-1-one is used as a high-quality reference standard in pharmaceutical testing . It helps ensure the accuracy and reliability of analytical methods used to assess the purity, potency, and quality of pharmaceutical products.
Structural Biology: 3D Structure Analysis
The non-planarity of the pyrrolidine ring leads to increased three-dimensional coverage, a phenomenon known as "pseudorotation" . This feature is significant for structural biologists who study the 3D structures of bioactive molecules and their interactions with biological targets.
Propriétés
IUPAC Name |
2-chloro-1-[3-(fluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c1-2-8(10)9(13)12-4-3-7(5-11)6-12/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWSYAHNFKEBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



